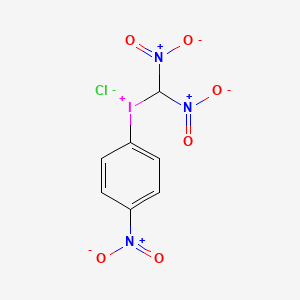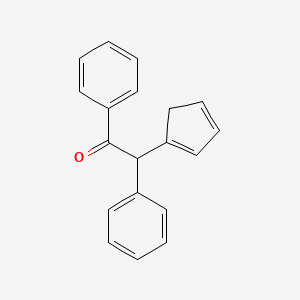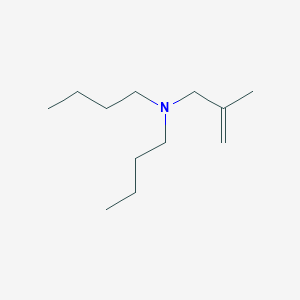
N-Butyl-N-(2-methylprop-2-en-1-yl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N-(2-methylprop-2-en-1-yl)butan-1-amine is an organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a butyl group and a 2-methylprop-2-en-1-yl group attached to the nitrogen atom, making it a tertiary amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(2-methylprop-2-en-1-yl)butan-1-amine can be achieved through several methods. One common approach involves the alkylation of butan-1-amine with 2-methylprop-2-en-1-yl chloride under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(2-methylprop-2-en-1-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides and acyl chlorides are common reagents for substitution reactions.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary or primary amines
Substitution: Various substituted amines depending on the reagents used
Scientific Research Applications
N-Butyl-N-(2-methylprop-2-en-1-yl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-Butyl-N-(2-methylprop-2-en-1-yl)butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-N-methylbutan-1-amine
- N-Butyl-N-ethylbutan-1-amine
- N-Butyl-N-propylbutan-1-amine
Uniqueness
N-Butyl-N-(2-methylprop-2-en-1-yl)butan-1-amine is unique due to the presence of the 2-methylprop-2-en-1-yl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62721-69-1 |
|---|---|
Molecular Formula |
C12H25N |
Molecular Weight |
183.33 g/mol |
IUPAC Name |
N-butyl-N-(2-methylprop-2-enyl)butan-1-amine |
InChI |
InChI=1S/C12H25N/c1-5-7-9-13(10-8-6-2)11-12(3)4/h3,5-11H2,1-2,4H3 |
InChI Key |
TVWLAZWWRXODHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


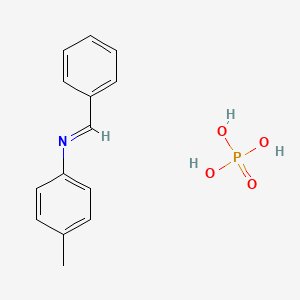
phosphanium chloride](/img/structure/B14529461.png)
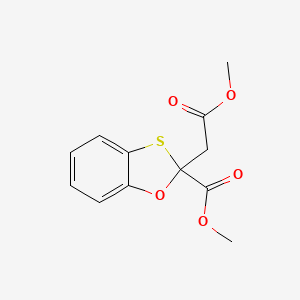
![Chloro(diethyl)[(4-methylphenyl)sulfanyl]silane](/img/structure/B14529471.png)
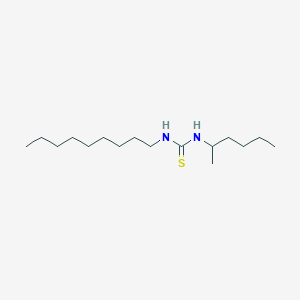
silane](/img/structure/B14529482.png)
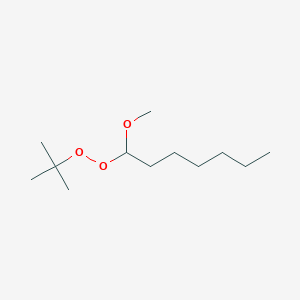
![5-Chlorospiro[1,3-benzodioxole-2,2'-imidazolidine]-4',5'-dione](/img/structure/B14529501.png)
![1,1'-{Oxybis[(4,1-phenylene)oxy]}bis(3-methylbenzene)](/img/structure/B14529503.png)
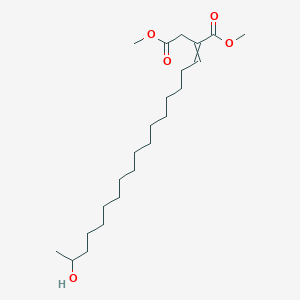
![Ethyl (3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)acetate](/img/structure/B14529511.png)
